molecular formula C21H22N2O2S B3018513 4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893995-38-5

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No.: B3018513
CAS No.: 893995-38-5
M. Wt: 366.48
InChI Key: KMLPVRWRCNVTPM-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that combines a benzamide group with a 1,3-thiazole heterocycle. The thiazole ring, a five-membered structure containing nitrogen and sulfur atoms, is a prominent scaffold in medicinal chemistry due to its aromatic properties and its ability to participate in diverse donor-acceptor and nucleophilic reactions. This makes thiazole-containing compounds a versatile synthon for developing new chemical entities with potential biological activity . The specific incorporation of a benzamide moiety linked to the thiazole ring is a structure of significant scientific interest, as similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for certain ligand-gated ion channels, functioning as negative allosteric modulators . The primary research value of this compound lies in its structure-activity relationship (SAR) studies. It serves as a valuable chemical probe for investigating the pharmacological importance of the thiazole-benzamide scaffold. Researchers can utilize this compound to explore its mechanism of action, particularly its potential to interact with enzymatic targets or cellular receptors. Thiazole derivatives have demonstrated a wide spectrum of pharmacological properties in preclinical research, including but not limited to anticancer, antimicrobial, and anticonvulsant activities, making this core structure a fertile ground for discovery in various disease models . The presence of the 4-ethoxy and phenyl substituents on the core structure allows for the investigation of steric and electronic effects on binding affinity and selectivity, providing crucial insights for the design of next-generation research compounds. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-25-18-11-9-16(10-12-18)20(24)22-14-13-19-15(2)23-21(26-19)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLPVRWRCNVTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the thiazole derivative with ethyl 4-aminobenzoate under suitable conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiazole Derivatives

Key structural differences among analogs lie in substituents on the thiazole ring and benzamide group:

Compound Name Thiazole Substituents Benzamide Substituents Key Structural Features Reference
4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide (Target) 4-methyl, 2-phenyl 4-ethoxy Ethyl linker, unmodified benzamide
N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide (4ca) 4-hydroxy, 2-(4-methoxyphenyl) Unsubstituted Hydroxy group on thiazole, no linker
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole core with isoxazole Unsubstituted Thiadiazole-isoxazole fusion, no linker
3,4-dimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide 4-methyl, 2-phenyl 3,4-dimethoxy sulfonamide Sulfonamide instead of benzamide
TAK 715 2-ethyl, 4-(3-methylphenyl) Unsubstituted Pyridinyl linker, ethyl substituent

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 4ca) increase solubility but may reduce metabolic stability, while halogens (e.g., bromo in compounds) enhance lipophilicity and binding affinity .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data
Compound IR (C=O stretch, cm⁻¹) ^1H-NMR Key Signals (δ, ppm) Melting Point (°C) Reference
Target Compound ~1670–1680 (expected) Ethoxy (1.4–1.5 ppm, triplet), Thiazole CH3 (~2.5 ppm) Not reported
N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide (4ca) 1663–1682 Hydroxy (5.2 ppm), Methoxy (3.8 ppm) 160 (decomposes)
Compound 8a () 1679, 1605 Acetyl CH3 (2.49 ppm), Aromatic (7.47–8.39 ppm) 290
N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) 1606 Acetamide CH3 (2.63 ppm) 160

Notes:

  • The target compound’s ethoxy group would show distinct ^1H-NMR signals (1.4 ppm for CH3 and 4.0 ppm for CH2), similar to ’s dimethoxy analogs .
  • Higher melting points in thiadiazole derivatives (e.g., 290°C for 8a) suggest greater crystallinity compared to thiazoles .

Biological Activity

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, which includes an ethoxy group and a thiazole ring, has attracted attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C21H22N2O2S
Molecular Weight 370.48 g/mol
InChI Key InChI=1S/C21H22N2O2S/c1-3-25...

The compound's synthesis involves multiple steps, including the formation of the thiazole ring and the introduction of the ethoxy and benzamide moieties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various biological effects such as inhibition of cell proliferation or modulation of inflammatory responses. The exact molecular pathways involved are subjects of ongoing research .

Anti-inflammatory Effects

Studies have demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. The potential anti-inflammatory activity of this compound may be explored further in preclinical models to assess its therapeutic applications in inflammatory diseases .

Anticancer Properties

The compound's anticancer potential is particularly noteworthy. Similar benzamide derivatives have shown promise as RET kinase inhibitors in cancer therapy. These compounds can inhibit cell proliferation driven by certain mutations in cancer cells. Investigating the specific effects of this compound on cancer cell lines could provide insights into its utility as a therapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiazole-containing compounds:

  • RET Kinase Inhibition : A study found that benzamide derivatives significantly inhibited RET kinase activity in vitro, suggesting that similar compounds could be developed for targeted cancer therapies .
  • Antimicrobial Screening : A series of thiazole derivatives were screened for their antimicrobial properties, revealing moderate to high potency against various bacterial strains .
  • Inflammation Models : In vivo models demonstrated that thiazole derivatives could reduce inflammation markers significantly, indicating potential therapeutic applications for inflammatory diseases .

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